molecular formula C8H14N2O B3296444 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine CAS No. 893641-16-2

1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine

Cat. No.: B3296444
CAS No.: 893641-16-2
M. Wt: 154.21 g/mol
InChI Key: UDUQYWBETJDXSM-UHFFFAOYSA-N
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Description

Contextualization within Oxazole-Based Amine Chemistry Research

The 1,2-oxazole, or isoxazole (B147169), ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is of considerable interest in medicinal chemistry due to its unique electronic properties and its ability to act as a bioisostere for other functional groups, potentially improving a molecule's efficacy, toxicity profile, and pharmacokinetic properties. bohrium.comdaneshyari.com The inclusion of an isoxazole ring can facilitate various non-covalent interactions, such as hydrogen bonding and pi-pi stacking, which are crucial for the binding of a molecule to biological targets like enzymes and receptors. bohrium.comdaneshyari.comresearchgate.net

The broader class of oxazole-based compounds, which includes isoxazoles, has been the subject of extensive research, leading to the development of numerous derivatives with a wide spectrum of biological activities. researchgate.net These activities span a vast therapeutic range, including anticancer, antibacterial, antifungal, anti-inflammatory, and neuroprotective effects. rsc.orgnih.govresearchgate.net The versatility of the oxazole (B20620) and isoxazole scaffolds makes them a fertile ground for the discovery of new therapeutic agents. nih.gov

The synthesis of isoxazole derivatives is a well-established area of organic chemistry, with various methods available for their construction. nih.gov A prominent method is the van Leusen oxazole synthesis, which provides a pathway to 5-substituted oxazoles from aldehydes and tosylmethylisocyanides (TosMIC). nih.govmdpi.com Such synthetic strategies are continually being refined to allow for the creation of more complex and functionally diverse molecules. rsc.orgnih.gov The specific compound, 1-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-amine, fits within this context as a molecule that combines the isoxazole core with a propan-2-amine side chain, a common feature in many biologically active compounds.

Scope and Objectives of Academic Inquiry for 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine

While specific research dedicated exclusively to 1-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-amine is not extensively documented in publicly available literature, the objectives for its academic inquiry can be inferred from the broader research goals for isoxazole-containing amines. The primary driver for the synthesis and investigation of such novel compounds is the exploration of their potential as new chemical entities with valuable biological activities.

The main objectives of academic research into compounds like this compound would likely include:

Synthetic Methodology Development: A key area of inquiry would be the development and optimization of synthetic routes to produce the target compound and its analogs. This could involve exploring novel catalysts, reaction conditions, and starting materials to achieve higher yields, purity, and stereoselectivity.

Chemical Space Exploration: The synthesis of a library of related compounds, by varying the substituents on the isoxazole ring or modifying the amine side chain, allows for a systematic exploration of the chemical space. This is fundamental to understanding structure-activity relationships (SAR), which correlate specific structural features with biological effects.

Investigation of Biological Activity: A primary goal would be to screen the compound for a wide range of biological activities. Given the known properties of isoxazole derivatives, this screening would likely focus on areas such as anticancer, antimicrobial (antibacterial and antifungal), and anti-inflammatory applications. bohrium.comresearchgate.net

Elucidation of Mechanisms of Action: Should any significant biological activity be identified, further research would aim to understand the underlying mechanism by which the compound exerts its effects at a molecular level.

The table below summarizes the key data for a closely related compound, highlighting the type of information that is central to its chemical characterization.

PropertyValue
Molecular FormulaC8H14N2O
Compound Name3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-amine
InChIKeyUUEBWEMWWZLONV-UHFFFAOYSA-N
Predicted XlogP0.8
Monoisotopic Mass154.11061 Da
Data sourced from PubChem for a related structural isomer. uni.lu

Properties

IUPAC Name

1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-5(9)4-8-6(2)10-11-7(8)3/h5H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUQYWBETJDXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural and Stereochemical Considerations of 1 Dimethyl 1,2 Oxazol 4 Yl Propan 2 Amine

Elucidation of Absolute and Relative Stereochemistry

The chemical structure of 1-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-amine contains a chiral center at the second carbon of the propane (B168953) chain. The presence of this stereocenter means the compound can exist as a pair of enantiomers, (R)-1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine and (S)-1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine. These enantiomers are non-superimposable mirror images of each other and can exhibit different pharmacological and toxicological profiles.

The determination of the absolute configuration (the actual spatial arrangement of the atoms, designated as R or S) and the relative stereochemistry (the stereochemical relationship between different chiral centers in a molecule, though not applicable here as there is only one) is crucial. Several analytical techniques are employed for this purpose.

X-ray crystallography stands as a definitive method for determining the absolute configuration of a crystalline compound. westminster.ac.ukresearchgate.netnih.gov By diffracting X-rays through a single crystal of an enantiomerically pure sample, a three-dimensional electron density map can be generated, revealing the precise arrangement of its atoms. For oxazole-containing compounds, this technique has been successfully used to elucidate their solid-state structures. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, particularly through the use of chiral derivatizing agents (CDAs). frontiersin.org A chiral amine can be reacted with a CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form a pair of diastereomers. frontiersin.orgresearchgate.net These diastereomers have distinct NMR spectra, and the differences in their chemical shifts can be used to determine the enantiomeric excess and, by applying established models, infer the absolute configuration of the original amine. frontiersin.orgresearchgate.netacs.org Advanced NMR techniques, including 19F NMR, can also be employed for this purpose when using fluorine-containing CDAs. frontiersin.org

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating and quantifying enantiomers. phenomenex.commdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. yakhak.orgresearchgate.net Polysaccharide-based CSPs are commonly used for the resolution of chiral amines. yakhak.orgresearchgate.net The development of such methods is essential for both analytical-scale enantiomeric purity assessment and preparative-scale separation of enantiomers for further study. mdpi.com

Stereoisomer Cahn-Ingold-Prelog Designation Key Structural Feature
Enantiomer 1(R)-1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amineRectus (clockwise) arrangement of substituents around the chiral carbon.
Enantiomer 2(S)-1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amineSinister (counter-clockwise) arrangement of substituents around the chiral carbon.

Conformational Analysis and Molecular Dynamics of 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide insights into the conformational landscape of a molecule, identifying low-energy, stable conformations and the energy barriers between them. For novel benzoxazole (B165842) derivatives, MD simulations have been used to understand their interactions within the active sites of proteins. nih.gov Such an approach for 1-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-amine would involve:

Force Field Parameterization: Selecting a suitable force field that accurately describes the intramolecular and intermolecular forces of the molecule.

Simulation: Running the simulation in a solvated environment to mimic physiological conditions.

Trajectory Analysis: Analyzing the resulting trajectory to identify predominant conformations and dynamic behaviors.

These studies can reveal which conformations are most likely to be present and biologically active. Ab initio and Density Functional Theory (DFT) calculations have also been applied to related oxazole (B20620) and thiazole-containing structures to determine the relative stability of different conformers. researchgate.netrsc.org

Rotatable Bond Description Potential Influence on Conformation
C(oxazole)-C(propane)Rotation around this bond alters the orientation of the propyl chain relative to the oxazole ring.Steric hindrance between the methyl groups on the oxazole and the substituents on the propane chain will favor certain staggered conformations.
C1(propane)-C2(propane)Rotation around this bond changes the position of the amine group relative to the oxazole moiety.This rotation determines the overall topology of the molecule, influencing its potential binding modes with receptors.

Chirality and Enantiomeric Research Perspectives in Amine Chemistry

Chiral amines are a cornerstone of modern pharmaceuticals and agrochemicals. nih.govsemanticscholar.org The differential effects of enantiomers are a well-established phenomenon, often with one enantiomer providing the desired therapeutic effect while the other may be less active, inactive, or even contribute to adverse effects. This has led to a "chiral switch" trend in the pharmaceutical industry, where racemic drugs are redeveloped as single-enantiomer products.

The synthesis of enantiomerically pure amines is a major focus of chemical research. acs.org Key strategies include:

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. acs.orgsemanticscholar.org Transition metal-catalyzed asymmetric hydrogenation is a powerful method for producing chiral amines. acs.orgsemanticscholar.org

Biocatalysis: Using enzymes, such as transaminases, which can exhibit high stereoselectivity in the synthesis of chiral amines. nih.gov

Chiral Resolution: Separating a racemic mixture into its constituent enantiomers, often through chiral chromatography or crystallization of diastereomeric salts. mdpi.com

For 1-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-amine, future research would likely involve the development of stereoselective synthetic routes to access the individual (R) and (S) enantiomers. nih.govresearchgate.net Subsequent biological evaluation of the separated enantiomers would be essential to determine if a stereochemical preference exists for any observed activity, thereby guiding further drug development efforts. The study of chiral amines continues to be a vibrant and critical area of research, with the ultimate goal of producing safer and more effective chemical entities. semanticscholar.org

Synthetic Methodologies and Chemo Enzymatic Approaches for 1 Dimethyl 1,2 Oxazol 4 Yl Propan 2 Amine

Retrosynthetic Analysis and Strategic Disconnections of the Oxazole-Amine Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com For a molecule with multiple functional groups like 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine, the key is to identify strategic disconnections that lead to feasible forward reactions.

A primary disconnection is at the carbon-nitrogen bond of the chiral amine. This is a logical step as numerous methods exist for the formation of amines. This disconnection points to a ketone precursor, 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-one . This transformation can be achieved in the forward direction via reductive amination.

The second major disconnection is the C4-C bond linking the propanone side chain to the isoxazole (B147169) ring. This suggests two main strategies for constructing the carbon skeleton:

Starting with a pre-formed isoxazole ring: The 3,5-dimethylisoxazole (B1293586) core is a common building block. enamine.netenamine.net The side chain can be introduced at the C4 position, which can be activated for substitution. For example, a Vilsmeier-Haack reaction on 3,5-dimethylisoxazole would yield the 4-carbaldehyde, which could then be reacted with a methyl Grignard reagent, followed by oxidation to give the ketone precursor. Alternatively, a Friedel-Crafts acylation could potentially install the propanone side chain directly.

Constructing the isoxazole ring last: This approach involves the cyclization of a suitable acyclic precursor. The classic synthesis of isoxazoles involves the reaction of a 1,3-diketone with hydroxylamine (B1172632). chemicalbook.com In this case, the required precursor would be 4-acetyl-2,4-pentanedione.

The fundamental building blocks for the isoxazole ring itself are acetylacetone (B45752) and hydroxylamine hydrochloride, which react to form 3,5-dimethylisoxazole. chemicalbook.com This establishes a clear and efficient pathway from simple starting materials to the key heterocyclic core. The synthesis of related sulfonamide derivatives has also been shown to start from sulfochlorination of 3,5-dimethylisoxazole at the 4-position, highlighting the viability of functionalizing this specific carbon. nih.govgoogle.com

Table 1: Key Retrosynthetic Disconnections and Corresponding Forward Reactions

Disconnection Precursors Forward Synthetic Reaction
C-N bond (Amine) 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-one, Ammonia (B1221849)/Amine Source Reductive Amination
C4-Side Chain 3,5-dimethylisoxazole-4-carbaldehyde, Methylmagnesium bromide Grignard Reaction, Oxidation
C4-Side Chain 3,5-dimethylisoxazole, Propionyl chloride/anhydride (B1165640) Friedel-Crafts Acylation

Stereoselective Synthesis of 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine Enantiomers

The biological activity of chiral amines is often dependent on their stereochemistry, making the synthesis of single enantiomers a critical goal. acs.orgyale.edu Several strategies can be employed to obtain the (R) and (S) enantiomers of 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine.

Asymmetric Chemical Synthesis: A well-established method for the asymmetric synthesis of chiral amines from ketones is the use of chiral auxiliaries. The Ellman method, utilizing tert-butanesulfinamide, is a prominent example. yale.edu The ketone precursor, 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-one, would first be condensed with either (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinylimine. Subsequent diastereoselective reduction of the imine C=N bond, followed by acidic cleavage of the sulfinamide auxiliary, yields the desired chiral primary amine with high enantiomeric purity. yale.edu

Chiral Resolution: This classical approach involves the synthesis of the racemic amine followed by separation. The racemate is treated with a single enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid) to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual diastereomeric salts are treated with a base to liberate the pure enantiomers of the amine.

Biocatalytic Asymmetric Synthesis: Enzymatic methods offer high selectivity under mild reaction conditions. researchgate.netnih.gov Transaminases (TAs), particularly ω-transaminases, are highly effective for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govmdpi.com An (S)-selective ω-transaminase could convert 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-one into (S)-1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine, while an (R)-selective transaminase would produce the (R)-enantiomer. nih.gov These reactions typically use an amino donor like L-alanine, and the enantiomeric excess (ee) of the product often exceeds 99%. nih.gov

Table 2: Comparison of Stereoselective Synthesis Strategies

Method Description Advantages Disadvantages
Asymmetric Synthesis Uses a chiral reagent or catalyst to directly form one enantiomer. High enantioselectivity, direct access to the desired product. Often requires stoichiometric chiral auxiliaries or expensive metal catalysts.
Chiral Resolution Separation of a racemic mixture into individual enantiomers. Well-established, can be applied to many amine compounds. Maximum theoretical yield is 50% for one enantiomer, can be labor-intensive.

| Biocatalysis | Employs enzymes (e.g., transaminases) for stereoselective transformation. | Very high enantioselectivity (>99% ee), mild and green conditions. researchgate.net | Enzyme may have limited substrate scope or stability, requiring protein engineering. mdpi.com |

Novel Catalytic and Flow Chemistry Approaches in Oxazole (B20620) Synthesis

Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. researchgate.net For the synthesis of the isoxazole core, novel catalytic systems and flow chemistry are at the forefront of innovation.

Flow chemistry, which involves performing reactions in continuously flowing streams through a reactor, offers significant advantages over traditional batch processing. researchgate.net These benefits include superior heat and mass transfer, enhanced safety when dealing with hazardous intermediates, and simplified scalability. nih.gov The synthesis of heterocyclic compounds, including isoxazoles and related oxazoles, has been shown to benefit from this technology. nih.govacs.orgnih.gov A continuous flow process could be designed for the cyclization of the 1,3-diketone precursor with hydroxylamine to form the 3,5-dimethylisoxazole core, allowing for rapid production with precise control over reaction parameters. researchgate.net While some reports focus on the photoisomerization of isoxazoles to oxazoles in flow, the principles are readily adaptable to the synthesis of the isoxazole ring itself. acs.orgnih.gov

In terms of catalysis, while the formation of the isoxazole ring from a diketone and hydroxylamine is often performed under acidic or basic conditions without a specific catalyst, research into new catalytic methods aims to improve yields and reduce reaction times under milder conditions. For related heterocycles, various Lewis acid catalysts and organocatalysts have been developed for cyclization reactions. researchgate.netscispace.com For instance, a one-pot, four-component synthesis of polysubstituted 1,3-oxazolidines has been developed that links an organocatalyzed domino reaction with a subsequent cyclization, showcasing the power of modern catalytic approaches to build complex heterocycles efficiently. scispace.com Similar strategies could be envisioned for the modular assembly of the 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine scaffold.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Maximizing the yield of a multi-step synthesis requires careful optimization of each reaction. This involves systematically varying parameters such as solvent, temperature, catalyst loading, and reaction time to find the most efficient conditions. researchgate.netnih.gov

Consider the crucial step of reductive amination of 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-one to the target amine. The choice of solvent can dramatically impact reaction rate and yield. A screening of solvents might reveal that alcoholic solvents like ethanol (B145695) or methanol (B129727) provide a good medium for the reaction. Temperature is another critical factor; while room temperature might be sufficient, gentle heating could accelerate the reaction, though it might also lead to side product formation. researchgate.net The choice of reducing agent and pH are also paramount for successful reductive amination.

Table 3: Example Optimization of the Reductive Amination Step

Entry Solvent Temperature (°C) Reducing Agent Yield (%)
1 Methanol 25 NaBH₄ 45
2 Ethanol 25 NaBH₄ 48
3 THF 25 NaBH₄ 30
4 Dichloromethane 25 NaBH(OAc)₃ 75
5 Ethanol 50 NaBH₄ 55
6 Dichloromethane 25 NaBH(OAc)₃ 82

Data are illustrative and based on general principles of reaction optimization. researchgate.netnih.gov

Biocatalytic Transformations and Enzymatic Routes to Amine Compounds

Biocatalysis has become an indispensable tool for the synthesis of chiral amines, prized for its exceptional selectivity and environmentally benign nature. researchgate.netnih.govmdpi.com Enzymes, particularly transaminases, are central to this approach.

Transaminases (TAs): ω-Transaminases catalyze the transfer of an amino group from an amine donor to a ketone acceptor. mdpi.com For the synthesis of 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine, the corresponding ketone precursor is aminated using a prochiral amine donor like L-alanine or isopropylamine. The choice between an (R)-selective or (S)-selective TA dictates the stereochemistry of the final product. nih.govacs.org

A significant challenge in TA-catalyzed reactions is the often unfavorable thermodynamic equilibrium. nih.gov This can be addressed by several strategies:

Excess Amine Donor: Using a large excess of the amine donor can push the equilibrium towards the product side.

Byproduct Removal: The ketone byproduct (e.g., pyruvate (B1213749) when using alanine) can inhibit the enzyme. nih.gov A multi-enzyme cascade system can be employed to remove this byproduct. For example, lactate (B86563) dehydrogenase (LDH) can be added to reduce pyruvate to lactate, or pyruvate decarboxylase (PDC) can convert it to acetaldehyde (B116499) and CO₂, effectively shifting the equilibrium towards amine formation. tdx.cat

Protein Engineering: Wild-type enzymes may not exhibit optimal activity or stability with non-natural, sterically demanding substrates. mdpi.com Modern protein engineering techniques, including rational design and directed evolution, are used to create mutant enzymes with enhanced properties. By modifying amino acids in the active site, researchers can broaden the substrate scope and improve catalytic efficiency for specific target molecules. nih.govnih.govacs.org

Other Biocatalytic Routes: Besides transaminases, other classes of enzymes are also valuable for amine synthesis:

Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of ketones using ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH). nih.govhims-biocat.eu

Imine Reductases (IREDs): These enzymes catalyze the asymmetric reduction of pre-formed imines or can be used in one-pot reductive amination reactions. mdpi.commanchester.ac.uk

The combination of enzyme engineering and process optimization, including enzyme immobilization for continuous flow applications, is paving the way for scalable and sustainable manufacturing of high-value chiral amines. nih.govhims-biocat.eumanchester.ac.uk

Table 4: Examples of Engineered Transaminases for Chiral Amine Synthesis

Enzyme Origin Engineering Strategy Amino Donor Substrate Type ee (%) Yield (%) Ref
Vibrio fluvialis Rational Design (W57G/R415A) L-Alanine Bulky aromatic ketones >99 - acs.org
Arthrobacter sp. Engineered Mutant Isopropylamine Prositagliptin Ketone >99.5 92 researchgate.net
Fodinicurvata sediminis Active Site Reshaping (mut4) D-Alanine Hydroxyketones >99 - nih.gov

This table presents data for representative transaminase-catalyzed reactions on various ketones, demonstrating the potential of this technology for the target synthesis.

Structure Activity Relationship Sar and Ligand Design Principles for 1 Dimethyl 1,2 Oxazol 4 Yl Propan 2 Amine Analogs

Systematic Modification of the Oxazole (B20620) Ring and Amine Side Chain in Analog Development

The development of analogs of 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine involves systematic structural modifications to probe and optimize biological activity. These modifications typically target the oxazole ring, the amine side chain, and any associated substituents.

Oxazole Ring Modifications: The substitution pattern on the oxazole or isoxazole (B147169) ring is a critical determinant of biological activity. nih.gov For instance, in a series of 3,4-disubstituted 1,2,5-oxadiazoles (a related azole), the antiplasmodial activity and selectivity were found to be highly dependent on the substitution pattern of a 4-phenyl moiety. mdpi.com Specifically, introducing 3,4-dialkoxyphenyl substituents at the 4-position of the ring had a significant positive impact on both activity and cytotoxicity. mdpi.com The synthesis of such derivatives often begins with the condensation of 1,3-diketones with reagents like N,N-dimethylformamide dimethylacetal to create a β-enamino ketoester, which then undergoes cyclization with hydroxylamine (B1172632) to form the substituted 1,2-oxazole ring. nih.gov This method allows for the generation of regioisomeric products, which is a key consideration in analog development. nih.gov

Amine Side Chain Modifications: The nature of the side chain attached to the heterocyclic core is equally important. In studies on benzo[d]oxazole derivatives, a series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide compounds were synthesized by acetylating an amino-benzoxazole with chloropropionyl chloride, followed by reaction with various secondary amines. nih.gov This approach allows for the introduction of diverse functionalities at the terminus of the propanamide side chain. Similarly, research on TRPV1 antagonists based on a 2-(4-methylsulfonylaminophenyl) propanamide scaffold explored modifications to both the propanamide "B-region" and a "C-region" benzyl (B1604629) group. researchgate.net Replacing the standard amide with dimethyl or cyclopropyl (B3062369) amides was investigated. researchgate.net The length and conformation of the side chain are also critical; for example, a one-carbon elongation of a lead compound resulted in a modest reduction in potency. researchgate.net

The following table summarizes the impact of systematic modifications on related oxazole derivatives.

Scaffold Modification Site Modification Type Observed Impact on Activity Reference
3-Acylamino-4-aryl-1,2,5-oxadiazole4-Aryl MoietyIntroduction of 3-ethoxy-4-methoxyphenyl groupHigh antiplasmodial activity and very good selectivity. mdpi.com
N-benzyl-propanamide TRPV1 antagonistPropanamide "B-region"Introduction of α-methyl groupStereospecific potency confirmed, with the (S)-isomer being the more active form. researchgate.net
N-benzyl-propanamide TRPV1 antagonistBenzyl "C-region"Replacement of 4-t-butyl with 4-phenyl groupA dramatic loss in activity was observed. researchgate.net
Benzo[d]oxazolePropanamide side chainVariation of terminal secondary aminesResulted in a range of anti-inflammatory potencies. nih.gov

Pharmacophore Modeling and Ligand-Receptor Interaction Hypotheses for Related Oxazole Ligands

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. researchgate.net For oxazole-containing ligands, these models provide hypotheses about how they interact with their target receptors.

Studies on various oxazole derivatives have revealed key pharmacophoric features. semanticscholar.org Trifluoromethyl carbinol, for instance, has been identified as an important pharmacophore in some oxazole derivatives. researchgate.net For a series of 1,3,4-oxadiazole (B1194373) derivatives, pharmacophore models were developed to guide the synthesis of new compounds with potential anti-inflammatory activity. researchgate.net Molecular modeling and docking studies on benzo[d]oxazole derivatives suggest a strong interaction with the COX-2 enzyme, which is believed to be responsible for their anti-inflammatory effects. nih.gov In another example, in silico analysis of 2,4,5-trisubstituted oxazole derivatives proposed putative binding sites on the aquaporin-4 (AQP4) channel, with calculated binding energies ranging from -6.1 to -7.3 kcal/mol. nih.gov These models help rationalize the observed SAR and guide the design of more potent and selective analogs. semanticscholar.org

Commonly identified pharmacophoric features for heterocyclic ligands include:

Hydrogen Bond Donors (HBD)

Hydrogen Bond Acceptors (HBA)

Hydrophobic Regions

Aromatic Rings

Positive/Negative Ionizable Features

The table below outlines pharmacophore features and interaction hypotheses for related heterocyclic compounds.

Compound Class Target Key Pharmacophoric Features / Interaction Hypothesis Reference
2,4,5-Trisubstituted OxazolesAquaporin-4 (AQP4)Good binding scores (-6.1 to -7.3 kcal/mol) based on hydrophobic side-chain interactions. nih.gov
Benzo[d]oxazole DerivativesCOX-2 EnzymeStrong interaction with the COX-2 enzyme active site. nih.gov
1,2,4-OxadiazolesSortase A (S. aureus)A hydrophobic substituent was identified as essential for activity. nih.gov
8-Hydroxyquinoline (B1678124) DerivativesVarious (Metal Chelator)The 8-hydroxyquinoline scaffold itself acts as a key pharmacophore for metal chelation and enzyme inhibition. researchgate.net

Design and Synthesis of Mechanistic Probes and Fluorescent Analogs of this compound

To investigate the molecular mechanisms of action, cellular uptake, and target engagement of bioactive compounds like this compound, researchers design and synthesize specialized chemical probes, such as fluorescent analogs. nih.gov These probes incorporate a fluorescent reporter group (fluorophore) into the structure of the parent molecule, ideally without significantly altering its biological activity.

The design strategy often involves attaching a fluorophore via a linker to a part of the molecule that is not critical for its interaction with the biological target. For example, fluorescent analogs of the CCR5 antagonist TAK779 were designed by attaching coumarin (B35378) or other dyes via an alkyl or more hydrophilic linker. nih.gov Similarly, a fluorescent analog of the natural product phorboxazole A was developed by coupling a derivative of the blue fluorescent dye N,N-dimethyl-7-aminocoumarin to a synthetically modified phorboxazole core using a Sonogashira coupling reaction. nih.gov

The choice of fluorophore is critical and depends on the desired photophysical properties, such as excitation/emission wavelengths, quantum yield, and photostability. mdpi.com Natural fluorescent amino acids like L-(7-hydroxycoumarin-4-yl) ethylglycine can also be incorporated into molecules to serve as probes. mdpi.com

The synthesis of these probes can be complex. For instance, creating fluorescence-labeled TAK779 analogs involved multi-step synthesis of the core molecule, the linker, and the fluorophore, followed by their conjugation. nih.gov

Parent Compound Fluorophore Linker Type Synthetic Strategy Purpose of Probe Reference
TAK779 (CCR5 Antagonist)CoumarinC11-alkyl linkerAmide bond formation and Huisgen cycloaddition.To study molecular interactions with CCR5 and cellular localization. nih.gov
Phorboxazole AN,N,-dimethyl-7-aminocoumarin (DMC)Enyne (from Sonogashira coupling)Sonogashira coupling of terminal alkyne and vinyl iodide derivatives.To elucidate intracellular processing and targeting. nih.gov
Green Fluorescent Protein (GFP) ChromophoreAminoimidazolone core (modified)N/A (intrinsic)Synthesis from 2‐(phenylamino)‐imidazolone and various aldehydes.To develop advanced dyes with enhanced fluorescence properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Oxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in medicinal chemistry for building mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com These models help in understanding the SAR, predicting the activity of newly designed compounds, and optimizing lead structures. iaea.org

For various oxazole and related heterocyclic derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. researchgate.net These studies generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity.

In a 3D-QSAR study on 1,2,4-oxadiazole (B8745197) derivatives as Sortase A inhibitors, a model was developed that showed a strong correlation between the predicted and experimental activities (R² = 0.9235). nih.gov The model highlighted the importance of a hydrophobic substituent in a specific region of the molecule for inhibitory activity. nih.gov Similarly, a QSAR study on 1,2,4-triazolo[1,5-a]pyrimidine analogs as antimalarial agents used machine learning algorithms to build predictive models. mdpi.com The best-performing model, a Support Vector Regressor (SVR), effectively captured the complex, non-linear relationships in the structure-activity landscape. mdpi.com The statistical quality of a QSAR model is assessed by parameters like the squared correlation coefficient (R²) for the training set and the cross-validated correlation coefficient (q² or R²cv), which indicates the model's predictive power. nih.gov Acceptable models typically require an R² > 0.6 and a q² > 0.5. nih.gov

Compound Series QSAR Method Key Statistical Parameters Key Findings/Descriptors Reference
1,2,4-Oxadiazole Derivatives3D-QSAR (kNN-MFA)q² = 0.6319, pred_r² = 0.5479, R² = 0.9235A hydrophobic substituent was essential for activity in the D ring region. nih.gov
1,2,4-Oxadiazole Derivatives3D-QSAR (CoMFA, CoMSIA)N/AModels were used to design new molecules with anticancer activity. iaea.orgresearchgate.net
1,2,4-Triazolo[1,5-a]pyrimidine AnalogsMachine Learning (SVR)R² = 0.67, MSE = 0.33SVR model was most robust; significant descriptors included slogP and various surface area parameters. mdpi.com

Mechanistic Investigations of Biological Interactions of 1 Dimethyl 1,2 Oxazol 4 Yl Propan 2 Amine in Vitro and Ex Vivo Models

Receptor Binding Affinity and Selectivity Profiling of Oxazole-Amines (e.g., G-protein coupled receptors, ion channels)

No studies reporting the binding affinities (e.g., Kᵢ or Kₔ values) of 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine at any G-protein coupled receptors (GPCRs) or ion channels were identified. To populate this section, radioligand binding assays or similar in vitro techniques would be required to determine the compound's affinity and selectivity for a panel of relevant receptors, such as serotonergic, dopaminergic, and adrenergic receptors. Such data would be presented in a table format, comparing the affinity of the compound across different receptor subtypes.

Neurotransmitter Transporter Interaction Studies (e.g., SERT, NET, DAT)

There is no available data on the interaction of this compound with neurotransmitter transporters like the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), or dopamine (B1211576) transporter (DAT). researchgate.net Research in this area would involve in vitro uptake or binding inhibition assays using cells expressing these transporters or synaptosomal preparations. The results, typically expressed as IC₅₀ or Kᵢ values, would indicate the potency of the compound as an inhibitor of monoamine reuptake. A comparative data table would be essential to illustrate its selectivity profile for SERT, NET, and DAT.

Enzyme Kinetic Studies (e.g., Monoamine Oxidase Inhibition, Cytochrome P450 Metabolism in vitro)

While some oxazole (B20620) and isoxazole (B147169) derivatives have been investigated as inhibitors of monoamine oxidase (MAO), no specific IC₅₀ or Kᵢ values for MAO-A or MAO-B inhibition by this compound have been published. nih.govnih.govmdpi.comresearchgate.net Enzyme kinetic studies would be necessary to determine the compound's inhibitory potential and its mechanism of action (e.g., competitive, non-competitive, reversible, or irreversible).

Similarly, there is a lack of in vitro data on the metabolism of this compound by cytochrome P450 (CYP) enzymes. Such studies would involve incubating the compound with human liver microsomes or recombinant CYP enzymes to identify the major metabolizing isoforms and the metabolic pathways. This information is crucial for understanding potential drug-drug interactions.

Cellular Signal Transduction Modulation in Cultured Cell Systems

No research has been published detailing the effects of this compound on downstream cellular signaling pathways. This would require experiments using cultured cell lines that endogenously or recombinantly express target receptors. Assays could measure changes in the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium, or assess the phosphorylation status of key signaling proteins to elucidate the functional consequences of receptor interaction.

Neurochemical Effects in Brain Slice Preparations and Synaptosomes

There are no ex vivo studies on the effects of this compound on neurochemical processes in brain tissue. Methodologies such as electrophysiology in brain slices would be needed to investigate its impact on neuronal excitability and synaptic transmission. Furthermore, studies using synaptosomes would be required to examine its influence on neurotransmitter release and uptake in a more intact system than isolated cells.

Biochemical Metabolism and Biotransformation Pathways of 1 Dimethyl 1,2 Oxazol 4 Yl Propan 2 Amine

Identification of Phase I and Phase II Metabolites in Liver Microsomal Systems

In in vitro liver microsomal systems, which are rich in CYP450 enzymes, 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine would be expected to undergo several predictable transformations.

Phase I Metabolites: Based on its amphetamine-like backbone, primary Phase I metabolic routes would likely include N-dealkylation and hydroxylation. Hydroxylation could occur on the isoxazole (B147169) ring or the propyl side chain. Furthermore, the dimethyl groups on the isoxazole ring present potential sites for oxidation. For some isoxazole-containing drugs, such as leflunomide, ring scission has been observed, a process that can be catalyzed by CYP450 enzymes. nih.gov

Phase II Metabolites: Following the formation of hydroxylated metabolites in Phase I, these products would be susceptible to Phase II conjugation reactions. The most common of these are glucuronidation, where glucuronic acid is attached to the hydroxyl group, and sulfation. These reactions significantly increase the polarity of the metabolites, preparing them for renal or biliary excretion.

The following table outlines the probable metabolites that could be identified in a liver microsomal study.

Metabolic Phase Potential Metabolite Predicted Transformation
Phase IHydroxylated isoxazole metaboliteAddition of a hydroxyl group to the isoxazole ring
Phase IHydroxylated propyl metaboliteAddition of a hydroxyl group to the propan-2-amine side chain
Phase IN-dealkylated metaboliteRemoval of an alkyl group from the amine
Phase IOxidized methyl group metaboliteOxidation of one of the methyl groups on the isoxazole ring to a carboxylic acid
Phase IIGlucuronide conjugateConjugation of a hydroxylated metabolite with glucuronic acid
Phase IISulfate conjugateConjugation of a hydroxylated metabolite with a sulfate group

Characterization of Enzymatic Transformations (e.g., N-dealkylation, hydroxylation)

The enzymatic transformations of 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine are anticipated to be primarily carried out by the CYP450 system.

N-dealkylation: This is a common metabolic pathway for secondary amines and amphetamine analogues. This reaction involves the oxidative removal of an alkyl group from the nitrogen atom, a process frequently catalyzed by various CYP isoforms, including CYP2D6, which is known to metabolize many amphetamine-type stimulants. core.ac.uk

Hydroxylation: Aromatic and aliphatic hydroxylation are hallmark reactions of CYP450 enzymes. For this compound, hydroxylation could occur at several positions:

Isoxazole Ring: The methyl groups on the 3 and 5 positions of the isoxazole ring are potential sites for hydroxylation. Studies on other isoxazole-containing compounds have demonstrated that hydroxylation can occur on these methyl substituents. nih.gov

Propyl Side Chain: The carbon atoms of the propan-2-amine chain could also undergo hydroxylation.

The specific CYP450 isoforms involved would require experimental determination, but CYP2D6 and members of the CYP3A and CYP2C families are common catalysts for the metabolism of amphetamine-like substances. core.ac.uk

Stereoselective Metabolism and Chiral Inversion of Related Amine Compounds

1-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-amine possesses a chiral center at the second carbon of the propane (B168953) chain, meaning it exists as two enantiomers (R and S). The metabolism of chiral amines is often stereoselective, with one enantiomer being metabolized at a different rate or via a different pathway than the other. This is due to the three-dimensional arrangement of atoms in the active sites of metabolic enzymes.

For amphetamine, stereoselective metabolism has been documented, with the S-enantiomer sometimes showing preferential elimination. nih.gov This differential metabolism can be attributed to the specific interactions of each enantiomer with the active site of enzymes like CYP2D6. It is highly probable that the metabolism of 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine would also exhibit stereoselectivity, leading to different pharmacokinetic profiles for its R and S enantiomers.

Chiral inversion, the conversion of one enantiomer to another, is a less common metabolic phenomenon but has been observed for some drugs. However, for amphetamine-like compounds, stereoselective metabolism is the more prominent feature.

Induction and Inhibition of Metabolic Enzymes by 1-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-amine

Xenobiotics can interact with metabolic enzymes in two primary ways: by inducing their expression, leading to an increased rate of metabolism, or by inhibiting their activity, which can slow down the metabolism of other drugs.

Enzyme Inhibition: Many compounds containing heterocyclic rings, such as isoxazoles, have the potential to inhibit CYP450 enzymes. This can occur through competitive inhibition, where the compound binds to the active site of the enzyme, or through mechanism-based inhibition, where a reactive metabolite formed during metabolism irreversibly binds to and inactivates the enzyme. Some isoxazole derivatives have been identified as inhibitors of CYP2C19 and CYP2C9. Given its structure, 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine could potentially inhibit various CYP isoforms, a characteristic that would be important to evaluate in drug-drug interaction studies.

Enzyme Induction: Enzyme induction involves the increased synthesis of metabolic enzymes, often through the activation of nuclear receptors. While less commonly associated with amphetamine-like structures compared to some other classes of drugs, the potential for enzyme induction cannot be entirely ruled out without experimental investigation.

The following table summarizes the potential interactions with metabolic enzymes.

Interaction Potential Effect Commonly Affected Enzymes
Enzyme InhibitionDecreased metabolism of co-administered drugsCYP2D6, CYP3A4, CYP2C9, CYP2C19
Enzyme InductionIncreased metabolism of co-administered drugsCYP1A2, CYP2B6, CYP3A4

Advanced Analytical Methodologies for Research Quantification and Detection of 1 Dimethyl 1,2 Oxazol 4 Yl Propan 2 Amine

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with Mass Spectrometry Detection (LC-MS/MS) for Research Samples

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), coupled with tandem mass spectrometry (MS/MS), represent the gold standard for the quantification of 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine in research samples, including biological matrices. sigmaaldrich.com These techniques offer exceptional sensitivity and selectivity, allowing for the detection of the analyte at very low concentrations. nih.gov

The basic principle involves the separation of the compound from a sample mixture by passing it through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile phase (a solvent mixture) and the stationary phase. For a compound like this compound, which possesses a basic amine group, reversed-phase chromatography is typically employed. In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase, often an aqueous solution with an organic modifier like acetonitrile (B52724) or methanol (B129727), and an acid additive such as formic acid to ensure the analyte is in its protonated form for good peak shape and retention. nih.govvedomostincesmp.ru

UPLC systems utilize smaller particle sizes in the stationary phase (typically <2 µm) compared to traditional HPLC, resulting in higher resolution, faster analysis times, and increased sensitivity. researchgate.net

Following chromatographic separation, the analyte enters the mass spectrometer. The compound is first ionized, commonly using electrospray ionization (ESI), which is well-suited for polar molecules like amines. The resulting protonated molecule [M+H]⁺ is then selected in the first quadrupole of the tandem mass spectrometer and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. These fragments are then detected in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity, minimizing interference from other components in the sample matrix. vedomostincesmp.ru For this compound, specific parent and product ion transitions would be determined to develop a robust quantification method. nih.gov

A study on a novel isoxazole (B147169) analog of curcumin (B1669340) demonstrated the development of a sensitive LC-MS/MS method for its quantification in rat plasma, achieving a lower limit of quantification of 1.0 ng/mL. nih.gov Similarly, a method for another isoxazole derivative, TFISA, was validated with an analytical range of 20–20000 ng/mL in blood. vedomostincesmp.ru These examples highlight the adaptability of LC-MS/MS for various isoxazole-containing compounds.

Table 1: Illustrative HPLC/UPLC-MS/MS Parameters for Analysis of Isoxazole Derivatives

Parameter Typical Setting Rationale for this compound
Chromatography System UPLC or HPLC UPLC preferred for higher throughput and sensitivity.
Column Reversed-phase C18 or C8 (e.g., Zorbax, Waters Symmetry) vedomostincesmp.ruresearchgate.net The non-polar stationary phase retains the compound based on its overall hydrophobicity.

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile or Methanol nih.govvedomostincesmp.ru | Gradient elution is common to effectively separate the analyte from matrix components. Formic acid aids in protonation of the amine group. | | Flow Rate | 0.2 - 0.6 mL/min | Optimized for the specific column dimensions and particle size. | | Ionization Mode | Electrospray Ionization (ESI), Positive Mode | The basic amine group is readily protonated, making positive mode ESI highly effective. | | Detection Mode | Multiple Reaction Monitoring (MRM) vedomostincesmp.ru | Provides high selectivity and sensitivity by monitoring specific parent-to-fragment ion transitions. | | Internal Standard | A structurally similar compound, ideally a stable isotope-labeled version | Compensates for variability in sample preparation and instrument response. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Research Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound. However, due to the polar nature and low volatility of the primary amine group, direct analysis by GC is often challenging, leading to poor peak shape and potential thermal degradation. iu.edu Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. jfda-online.comresearchgate.net

The derivatization process involves reacting the amine group with a suitable reagent to replace the active hydrogen with a non-polar group. researchgate.net Common derivatization strategies for primary amines include acylation (using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA)) or silylation (using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)). iu.edunih.gov These reactions produce derivatives that are more amenable to GC analysis, resulting in improved peak symmetry and detection limits. chemicalbook.com

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used for this class of compounds. nih.gov

After separation in the GC column, the analyte derivative enters the mass spectrometer, where it is typically ionized by electron impact (EI). EI is a high-energy ionization technique that produces a characteristic fragmentation pattern, which serves as a "chemical fingerprint" for the compound. The mass spectrum, along with the retention time from the GC, allows for highly confident identification and quantification of the analyte. acs.org

Table 2: Typical GC-MS Analysis Workflow for this compound

Step Procedure Details and Rationale
1. Sample Extraction Liquid-Liquid Extraction or Solid-Phase Extraction To isolate the analyte from the sample matrix.
2. Derivatization Acylation (e.g., with TFAA or HFBA) or Silylation (e.g., with BSTFA) iu.edunih.gov To increase volatility and thermal stability of the amine. This is a crucial step for good chromatographic performance.
3. GC Separation Capillary column (e.g., HP-5MS) with a programmed temperature ramp The temperature program allows for the separation of compounds with different boiling points.
4. Ionization Electron Impact (EI) A hard ionization technique that produces a reproducible fragmentation pattern for structural confirmation.
5. MS Detection Full Scan or Selected Ion Monitoring (SIM) Full scan mode is used for identification, while SIM mode offers higher sensitivity for quantification by monitoring specific characteristic ions. nih.gov

Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) Spectroscopy for Structural Confirmation in Synthetic Research

Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are indispensable tools for the structural elucidation and confirmation of newly synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy identifies the different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the two methyl groups on the isoxazole ring, the protons on the propane (B168953) chain (including the methine and methylene (B1212753) protons), the amine protons, and the methyl group attached to the propane chain. sciarena.comnih.gov

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give a distinct signal, allowing for confirmation of the number and types of carbon atoms present. spectrabase.comnih.gov

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, providing unambiguous confirmation of the compound's structure. nih.govresearchgate.netipb.pt For instance, HMBC can show correlations between the protons on the propane chain and the carbons of the isoxazole ring, confirming their connection.

Fourier Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:

N-H stretching of the primary amine group.

C-H stretching of the alkyl groups.

C=N and C-O stretching within the isoxazole ring. worldscientific.com The presence and position of these bands provide strong evidence for the compound's functional group composition. nih.gov

Table 3: Expected Spectroscopic Data for this compound

Technique Expected Observations Information Provided
¹H NMR Signals for isoxazole methyls, propane chain protons, amine protons. Confirms proton environments and neighboring protons.
¹³C NMR Signals for isoxazole ring carbons, propane chain carbons. Confirms the carbon skeleton of the molecule. spectrabase.com
2D NMR (COSY, HSQC, HMBC) Correlations between adjacent protons and between protons and carbons. Unambiguously establishes the molecular structure and connectivity. nih.govipb.pt
FTIR Absorption bands for N-H, C-H, C=N, and C-O bonds. Confirms the presence of key functional groups. worldscientific.com

Capillary Electrophoresis (CE) for Enantiomeric Purity Assessment

Since this compound contains a chiral center at the second carbon of the propane chain, it exists as a pair of enantiomers. Capillary Electrophoresis (CE) is a highly efficient technique for the separation and assessment of the enantiomeric purity of chiral compounds. mdpi.commdpi.com

CE separates charged molecules in a narrow capillary under the influence of a high electric field. acs.org For enantiomeric separation, a chiral selector is added to the background electrolyte. mdpi.com The chiral selector interacts diastereomerically with the two enantiomers, forming transient complexes with different stabilities. This difference in interaction leads to different electrophoretic mobilities, allowing for their separation. mdpi.com

Common chiral selectors used for the separation of basic, amine-containing compounds include:

Cyclodextrins (CDs): Native and derivatized cyclodextrins are widely used due to their ability to form inclusion complexes with a variety of molecules. acs.org

Chiral Crown Ethers: These are effective for separating primary amines. mdpi.com

Antibiotics: Macrocyclic antibiotics like vancomycin (B549263) can also serve as chiral selectors. mdpi.com

The choice of chiral selector, its concentration, the pH of the background electrolyte, and the applied voltage are all critical parameters that need to be optimized to achieve baseline separation of the enantiomers. nih.gov Detection is typically performed using UV-Vis absorption. By analyzing a sample and comparing the peak areas of the two enantiomers, the enantiomeric excess (% ee) can be accurately determined.

Development of Immunological Assays for Research Applications (e.g., ELISA for research tools)

Immunological assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and sensitive method for the detection and quantification of small molecules like this compound in research settings. medchemexpress.com The development of an ELISA for this compound would involve several key steps.

First, since small molecules are generally not immunogenic on their own, the target compound (or a derivative) must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to create an immunogen. This immunogen is then used to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies that specifically recognize the this compound molecule.

Once specific antibodies are generated and characterized, a competitive ELISA format is typically developed. In this format:

A known amount of the compound conjugated to a protein is coated onto the wells of a microplate.

The sample containing the unknown amount of free this compound is mixed with a limited amount of the specific antibody and added to the wells.

The free compound in the sample competes with the coated compound for binding to the antibody.

After an incubation and washing step, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added, which binds to the primary antibody captured on the plate.

A substrate is then added, which is converted by the enzyme into a colored or chemiluminescent product.

The intensity of the signal is inversely proportional to the concentration of the free compound in the sample. A standard curve is generated using known concentrations of the analyte, from which the concentration in unknown samples can be determined. nih.gov While the development of such an assay is a significant undertaking, it provides a valuable tool for high-throughput screening and quantification in various research applications. rsc.orgmdpi.com

Computational Chemistry and in Silico Modeling of 1 Dimethyl 1,2 Oxazol 4 Yl Propan 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, electronic properties, and reactivity. For 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine, DFT calculations can elucidate fundamental characteristics.

Detailed research findings from DFT studies on similar heterocyclic and amine-containing molecules show that functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are effective for geometric optimization and property calculation. researchgate.net Such studies typically analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to determine the molecule's charge transfer characteristics and reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability. researchgate.net

Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and identify electrophilic and nucleophilic sites. For this compound, the MEP map would likely show a negative potential (red/yellow) around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the nitrogen of the amine group, indicating these are sites susceptible to electrophilic attack. A positive potential (blue) would be expected around the hydrogen atoms of the amine group.

While specific DFT studies on this compound are not prevalent in public literature, the established methodologies allow for the theoretical prediction of its key electronic properties. researchgate.netmdpi.com

Table 1: Hypothetical DFT-Calculable Properties for this compound

PropertyDescriptionPotential Insights
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.Identifies regions of high electron density, likely involved in reactions.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.Identifies electron-deficient regions susceptible to nucleophilic attack.
HOMO-LUMO Gap The energy difference between HOMO and LUMO.Indicates the chemical reactivity and kinetic stability of the molecule.
Molecular Electrostatic Potential (MEP) A 3D map of the electronic density.Reveals charge distribution, predicting sites for hydrogen bonding and reactions.
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility, intermolecular forces, and interaction with polar targets.

Molecular Dynamics Simulations of Ligand-Protein Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are invaluable for exploring the stability of a ligand bound to a protein's active site and characterizing the key interactions that mediate binding. nih.govnih.gov

To study this compound, an MD simulation would typically involve:

System Setup : Placing the ligand into the binding site of a target protein, solvating the system with water molecules, and adding ions to neutralize the charge. Force fields like CHARMM or AMBER would define the potential energy of the system. ajchem-a.com

Simulation : Solving Newton's equations of motion for the system over a set period (typically nanoseconds to microseconds), allowing the atoms to move and interact. ajchem-a.com

Analysis : Key metrics are calculated from the resulting trajectory, including:

Root Mean Square Deviation (RMSD) : Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating conformational stability. ajchem-a.com

Root Mean Square Fluctuation (RMSF) : Shows the fluctuation of individual residues, highlighting flexible regions of the protein.

Hydrogen Bonds : Tracks the formation and breaking of hydrogen bonds between the ligand and protein, which are critical for binding affinity.

Solvent Accessible Surface Area (SASA) : Calculates the surface area of the ligand exposed to the solvent, which can indicate how buried it is within the binding pocket. ajchem-a.com

Studies on similar amine-based inhibitors have successfully used MD simulations to reveal the key amino acid residues involved in binding and to confirm the stability of the ligand-receptor complex. nih.gov For this compound, MD simulations could predict its binding mode and affinity for various potential protein targets.

Prediction of Physicochemical Properties (e.g., pKa, LogP) through Computational Methods

Physicochemical properties like the acid dissociation constant (pKa) and the logarithm of the partition coefficient (LogP) are critical for determining a compound's pharmacokinetic profile. Computational methods are frequently used for the high-throughput prediction of these properties. nih.govnih.gov

LogP : This value measures a compound's lipophilicity, affecting its absorption and distribution. A variety of computational models exist, from atom-based contribution methods (e.g., XlogP) to property-based methods. For compounds structurally similar to the title compound, predicted LogP values have been reported. For instance, the structural isomer 2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine has a predicted XlogP of 0.6, while 3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-amine has a predicted XlogP of 0.8. uni.luuni.lu These values suggest the compound is relatively hydrophilic.

pKa : The pKa value determines the ionization state of a molecule at a given pH, which influences its solubility, permeability, and target binding. nih.gov The primary amine in this compound is the most likely site of protonation. Predicting the pKa of amines can be achieved through several computational approaches:

Empirical Methods : Based on large databases of experimental pKa values and linear free-energy relationships.

Quantum Mechanical (QM) Methods : These methods, including semi-empirical (like PM3 and AM1) and DFT approaches, calculate the free energy change of the deprotonation reaction. peerj.comsemanticscholar.org The accuracy of these methods can be high, though computationally intensive. optibrium.com

Machine Learning (ML) Models : Modern approaches use machine learning and quantitative structure-property relationship (QSPR) models, trained on vast datasets, to predict pKa with increasing accuracy, often achieving errors of less than one log unit. optibrium.comnih.gov

Table 2: Predicted Physicochemical Properties for this compound and Structural Isomers

CompoundPropertyPredicted ValueMethod/Source
2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amineXlogP0.6PubChemLite uni.lu
3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-amineXlogP0.8PubChemLite uni.lu
This compoundpKa (amine)~9-10 (Est.)General amine range
This compoundMolecular Weight154.21 g/mol CymitQuimica cymitquimica.com

De Novo Ligand Design Approaches Utilizing Oxazole-Amine Scaffolds

De novo ligand design refers to the computational creation of novel molecules with desired properties, often tailored to fit a specific protein's binding site. This process can be guided by either the structure of the target protein (receptor-based) or by the structure of known active ligands (ligand-based).

The oxazole-amine scaffold, the core structure of this compound, represents a valuable starting point for de novo design. nih.gov Design algorithms can use this scaffold in several ways:

Fragment-based Growth : The oxazole-amine core can be used as a "seed" fragment. The algorithm then explores adding new functional groups to available positions on the oxazole ring or the amine side chain to optimize interactions with a target.

Scaffold Hopping : This technique involves replacing the central oxazole-amine scaffold with other isosteric cores while maintaining the key interacting functional groups. nih.gov This can lead to novel chemical series with improved properties or different intellectual property profiles.

Virtual Library Enumeration : Based on the oxazole-amine scaffold, algorithms can generate large virtual libraries by combining it with a diverse set of chemical building blocks through simulated reactions. researchgate.net These libraries can then be screened in silico for desired properties.

The oxazole ring is a versatile heterocycle found in many pharmacologically active compounds, making it an attractive scaffold for medicinal chemists. nih.gov

In Silico Prediction Models for Compound Interactions and Theoretical Properties

Beyond single-property prediction, a range of in silico models can forecast the broader biological and chemical behavior of a compound like this compound.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov If a set of analogues of this compound were synthesized and tested, a QSAR model could be built to predict the activity of new, unsynthesized analogues. This model would use calculated molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) to guide the design of more potent compounds.

Pharmacophore Modeling : A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. A model could be developed based on the structure of this compound and used to screen large compound databases for molecules that match the pharmacophore and are thus likely to have similar activity.

Network-Based Inference Models : These advanced models use systems biology approaches to predict compound-protein interactions, mechanisms of action, or potential side effects. nih.gov By integrating chemical structure information with large-scale biological data (e.g., protein-protein interaction networks, gene expression data), these methods can generate hypotheses about the targets and pathways modulated by a given compound. nih.gov

Research Applications and Utility of 1 Dimethyl 1,2 Oxazol 4 Yl Propan 2 Amine As a Chemical Probe

Application in Neuropharmacological Research Tools

The 3,5-dimethylisoxazole (B1293586) core is a key feature in compounds designed to interact with targets in the central nervous system. Notably, this scaffold has been identified as a novel bioisostere for acetyl-lysine, enabling it to interact with bromodomains, which are readers of the epigenetic histone code. acs.org This interaction is crucial for regulating gene transcription, and inhibitors of the histone-bromodomain interaction have shown potential as anti-inflammatory and anti-proliferative agents. nih.gov

For instance, derivatives of 3,5-dimethylisoxazole have been developed as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, such as BRD4. acs.orgnih.gov These inhibitors are valuable tools for studying the epigenetic regulation of gene expression and have potential therapeutic applications in oncology. nih.gov

Furthermore, the isoxazole (B147169) ring is a component of agonists for the AMPA receptor, a subtype of ionotropic glutamate (B1630785) receptors in the central nervous system. nih.gov The development of AMPA receptor modulators is a significant area of neuropharmacological research for conditions such as cognitive disorders and depression. The structural features of the isoxazole ring in these molecules are critical for their binding affinity and agonist activity. nih.gov Given its structure, 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine could serve as a foundational molecule for the development of novel neuropharmacological research tools targeting these pathways.

Use as a Reference Standard in Analytical Chemistry Research

In analytical chemistry, well-characterized compounds are essential for the validation and calibration of analytical methods. 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine, with its defined chemical structure and molecular weight, can serve as a reference standard. sigmaaldrich.comscbt.com Its purity can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and chromatography.

The use of certified reference materials is a cornerstone of good laboratory practice, ensuring the accuracy and comparability of results between different laboratories and over time. While specific certified reference standards for this exact compound are not widely listed, its synthesis and characterization would allow it to be used as an in-house or research-grade standard for the identification and quantification of related isoxazole derivatives in various matrices. The synthesis of isoxazole derivatives is well-established, often involving cycloaddition reactions. rsc.orgorganic-chemistry.orgnih.gov

Precursor for the Synthesis of Novel Research Compounds and Chemical Libraries

The 3,5-dimethylisoxazole moiety is a versatile scaffold for the synthesis of new chemical entities. mdpi.commdpi.com The primary amine group in 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine provides a reactive handle for a wide range of chemical modifications. This allows for the generation of a diverse library of compounds through reactions such as acylation, alkylation, and condensation with various electrophiles.

The creation of chemical libraries based on a common scaffold is a fundamental strategy in drug discovery for high-throughput screening to identify new lead compounds. mdpi.com The isoxazole ring system is considered a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov Therefore, libraries of derivatives of 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine could be screened against a wide array of biological targets, including enzymes, receptors, and ion channels, to discover novel therapeutic agents. rsc.orgnih.gov

Derivative Class Potential Synthetic Modification Potential Therapeutic Target
AmidesAcylation of the primary amine with carboxylic acids or their derivativesKinases, Proteases, GPCRs
Ureas/ThioureasReaction with isocyanates or isothiocyanatesEnzyme inhibitors, Receptor modulators
Schiff BasesCondensation with aldehydes or ketonesMetal chelators, Antimicrobial agents

Utility in Ligand Binding Assays for Receptor Characterization

Ligand binding assays are crucial for characterizing the interaction of a ligand with its receptor, providing information on affinity (Kd or Ki) and the number of binding sites (Bmax). Compounds containing the 3,5-dimethylisoxazole scaffold have been extensively used in such assays to characterize their targets. For example, 3,5-dimethylisoxazole derivatives have been evaluated for their binding affinity to bromodomains and monoamine transporters. acs.orgnih.govebi.ac.uk

In a typical competitive binding assay, a radiolabeled ligand with known affinity for the receptor is used. Unlabeled ligands, such as derivatives of 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine, are then added at increasing concentrations to displace the radioligand. The concentration at which 50% of the radioligand is displaced (IC50) can then be used to calculate the inhibitory constant (Ki) of the test compound. These data are vital for understanding the structure-activity relationship of a series of compounds and for optimizing lead structures.

Assay Type Information Gained Example Application
Saturation BindingKd (dissociation constant), Bmax (receptor density)Characterizing a new receptor target
Competitive BindingIC50 (half-maximal inhibitory concentration), Ki (inhibitory constant)Determining the affinity of novel compounds
Kinetic BindingKon (association rate), Koff (dissociation rate)Understanding the dynamics of ligand-receptor interaction

Contributions to Understanding Structure-Function Relationships in Amine-Based Ligands

The study of structure-activity relationships (SAR) is fundamental to medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. The 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine molecule contains several key features that can be systematically modified to probe these relationships: the 3,5-dimethylisoxazole ring, the propyl linker, and the primary amine group.

By synthesizing and testing analogs of this compound, researchers can elucidate the structural requirements for interaction with a specific biological target. For example, studies on related isoxazole derivatives have shown that the nature and position of substituents on the heterocyclic ring can dramatically affect binding affinity and functional activity at AMPA receptors. nih.gov Similarly, modifications to the side chain of citalopram (B1669093) analogues, which also feature a terminal amine, have been shown to impact their affinity and selectivity for monoamine transporters. nih.govebi.ac.uk

Quantitative structure-activity relationship (QSAR) models can be developed from the biological data of a series of such analogs. mdpi.comresearchgate.net These computational models can then be used to predict the activity of yet-to-be-synthesized compounds, thereby guiding the design of more potent and selective molecules. The amine group, being a primary amine, offers a point for creating a variety of derivatives to build a robust SAR/QSAR model. nih.gov

Future Directions and Uncharted Territories in 1 Dimethyl 1,2 Oxazol 4 Yl Propan 2 Amine Research

Exploration of Unconventional and Sustainable Synthetic Pathways

The synthesis of oxazole (B20620) derivatives has traditionally relied on methods like the Robinson-Gabriel and Fischer syntheses. irjmets.com However, modern chemistry is increasingly focused on "green" and sustainable practices that offer higher efficiency, lower environmental impact, and improved safety profiles. ijpsonline.com Future research into the synthesis of 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine should prioritize these innovative pathways.

Promising sustainable methods for oxazole synthesis include microwave-assisted organic synthesis (MAOS), the use of ultrasound, and reactions in eco-friendly solvents like ionic liquids. ijpsonline.comijpsonline.comnih.gov Microwave irradiation, for instance, can dramatically reduce reaction times from hours to minutes and improve yields compared to conventional heating. nih.gov Similarly, employing recyclable catalysts such as palladium, copper, or nickel complexes can facilitate cleaner reactions with high regioselectivity. ijpsonline.comijpsonline.com

One particularly relevant strategy is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and an aldehyde. ijpsonline.comnih.govmdpi.com This method is known for its mild conditions and can be adapted for green chemistry by using recyclable bases or performing it in aqueous media or ionic liquids. nih.govmdpi.com Exploring a biocatalytic or chemoenzymatic approach, potentially using engineered enzymes, represents a frontier in sustainable synthesis that could offer unparalleled stereoselectivity and environmental compatibility for producing chiral amines like the target compound. acs.org

Table 1: Comparison of Synthetic Methodologies for Oxazole Derivatives

Method General Description Potential Advantages for Sustainability Key References
Conventional (e.g., Robinson-Gabriel) Cyclodehydration of 2-acylaminoketones, often requiring harsh dehydrating agents like strong acids. Well-established and understood. irjmets.comwikipedia.org
Microwave-Assisted Synthesis (MAOS) Use of microwave irradiation to accelerate reactions. Drastically reduced reaction times, improved yields, lower energy consumption. ijpsonline.comnih.gov
Ionic Liquid-Based Synthesis Using ionic liquids as recyclable solvents and sometimes as catalysts. Avoids volatile organic compounds (VOCs), potential for catalyst/solvent recycling. ijpsonline.comnih.govmdpi.com
Metal-Catalyzed Cross-Coupling Employing catalysts (e.g., Pd, Cu, Ni) for direct arylation or other bond formations on the oxazole ring. High efficiency and regioselectivity, can be performed under milder conditions. ijpsonline.comijpsonline.com
Van Leusen Oxazole Synthesis Reaction of tosylmethyl isocyanide (TosMIC) with an aldehyde. Mild reaction conditions, adaptable to one-pot procedures and green solvents. ijpsonline.comnih.govmdpi.com
Biocatalysis Use of enzymes or whole organisms to catalyze specific reaction steps. High selectivity (chemo-, regio-, and stereo-), biodegradable catalysts, mild aqueous conditions. acs.org

Advanced Mechanistic Studies at the Sub-Cellular and Sub-Molecular Level

The amine moiety in this compound suggests it may interact with various biological systems. As a weak base, it is prone to lysosomotropism, a phenomenon where compounds accumulate in acidic intracellular organelles like lysosomes via an ion-trapping mechanism. nih.gov This accumulation can have profound effects on cellular processes and is a key consideration for many amine-containing drugs. nih.govnih.gov Future mechanistic studies should investigate this behavior directly, quantifying the extent of lysosomal sequestration and its impact on cell health and membrane flow.

Furthermore, many neurologically active drugs are amines that target monoamine transporters, such as the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. mdpi.com The function of these transporters is intricately regulated by post-translational modifications, particularly phosphorylation by various protein kinases. mdpi.com An unexplored research direction would be to determine if this compound interacts with these transporters. Advanced studies could probe whether the compound modulates transporter activity and if this modulation is dependent on the phosphorylation state of the transporter, potentially revealing a novel mechanism of action relevant to neuropsychiatric conditions. mdpi.com Identifying the specific protein targets and mapping the molecular interactions within the binding pocket through structural biology (e.g., X-ray crystallography or Cryo-EM) would provide the ultimate sub-molecular detail.

Development of Optogenetic or Chemogenetic Tools Based on the Compound Scaffold

Optogenetics and chemogenetics are revolutionary techniques that allow for the precise control of neural activity using light or specific inert molecules, respectively. nih.govnih.gov A core component of these technologies is a molecular tool, often a protein receptor paired with a photoswitchable or synthetic ligand. nih.govresearchgate.net While many photoswitches are based on azobenzene, there is growing interest in developing novel scaffolds, including those based on heteroaromatic azo compounds. researchgate.netnih.govnih.gov

The this compound scaffold is an intriguing candidate for this field. An exciting and uncharted future direction would be to chemically modify the compound to create a photoswitchable ligand. By incorporating an azo moiety, it might be possible to create an "azolog" that changes its shape upon illumination, allowing for light-based control over a specific biological target. The oxazole ring itself offers multiple positions for substitution, providing chemical flexibility for tuning the photochemical properties of such a tool. researchgate.netwikipedia.org Developing such a tool would involve synthesizing derivatives and characterizing their photochemical behavior (e.g., isomerization quantum yields and thermal half-lives) and biological activity, opening up new avenues for probing biological circuits with high spatiotemporal precision. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design-make-test-analyze cycle. nih.govnih.govmdpi.com These computational tools can be powerfully applied to the this compound scaffold to explore its chemical space and predict the properties of novel derivatives.

Generative AI models, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), can be trained on large databases of known molecules to design new oxazole derivatives with desired characteristics. mdpi.commdpi.com For example, a model could be tasked with generating analogs of the parent compound that are predicted to have improved binding affinity for a specific protein target or a more favorable toxicity profile. mdpi.com

Table 2: Potential AI/ML Applications in this compound Research

AI/ML Technique Description Specific Application to the Compound Scaffold Key References
Generative Models (e.g., GANs, VAEs) Algorithms that learn from existing data to generate new, similar data points. Design of a virtual library of novel oxazole derivatives with optimized properties (e.g., higher potency, lower toxicity). mdpi.com
Predictive Modeling (e.g., QSAR) Statistical or machine learning models that correlate chemical structure with a specific outcome. Prediction of biological activity, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, and physicochemical characteristics. nih.govmdpi.com
Target Prediction & Deconvolution Algorithms that predict the most likely biological targets of a compound based on its structure or activity profile. Identifying the primary protein targets of this compound to understand its mechanism of action. nih.gov
AI-Assisted Retrosynthesis Models that predict viable synthetic routes for a target molecule. Planning efficient and sustainable synthetic pathways for novel, computationally designed analogs. nih.gov
AI-Enhanced Quantum Chemistry Using AI to accelerate or improve the accuracy of quantum mechanical calculations. Precisely modeling the drug-receptor binding interactions and electronic properties of new derivatives. qubit-pharmaceuticals.com

Potential for Applications in Materials Science or Advanced Chemical Separations

Beyond its biological potential, the oxazole ring possesses unique electronic and photophysical properties that make it a valuable component in materials science. irjmets.com Oxadiazole derivatives, which are isomeric with oxazoles, are known for their use as electron-transporting materials in Organic Light-Emitting Diodes (OLEDs) and for their thermal stability. researchgate.net The electronic properties of the oxazole ring, such as its HOMO-LUMO energy gap, can be tuned through chemical substitution, making it a candidate for creating novel organic semiconductors or fluorescent materials. irjweb.comresearchgate.net Future work could explore the polymerization of functionalized this compound derivatives to create polymers with tailored optical or electronic properties for use in advanced devices. researchgate.net

In the realm of chemical separations, the compound's structure offers two key features: a chiral center and Lewis basic sites (the amine and oxazole nitrogens). This suggests its potential use as a chiral selector in chromatography. By immobilizing the compound onto a solid support like silica, it could be used to create a stationary phase for separating racemic mixtures of other chemicals. Additionally, the nitrogen atoms in the structure could act as ligands for metal ions, suggesting a potential application in liquid-liquid extraction or solid-phase extraction for the selective separation and recovery of specific metals from complex mixtures.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution or condensation reactions. For example, refluxing 1-(2-methyl-4-nitro-imidazol-1-yl)propan-2-one with aromatic amines in DMF in the presence of triethylamine (5 hours, 1.43 mmol Et₃N) yields structurally related imidazole derivatives . Key parameters include stoichiometric control of amines, solvent selection (polar aprotic solvents like DMF enhance reactivity), and purification via recrystallization (e.g., ethyl acetate). Monitoring reaction progress with TLC and optimizing reflux duration are critical for yield improvement .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions on the oxazole and propan-2-amine backbone. Infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxazole). High-performance liquid chromatography (HPLC) with UV detection ensures purity, while mass spectrometry (MS) validates molecular weight. For example, related oxadiazole derivatives were characterized using these techniques, with impurities controlled via HPLC methods .

Advanced Research Questions

Q. How can computational reaction prediction tools (e.g., PISTACHIO, REAXYS) guide the synthesis of novel derivatives of this compound?

  • Methodological Answer : Databases like PISTACHIO and REAXYS enable retrosynthetic analysis by mapping plausible precursors and reaction pathways. For instance, inputting the target structure into these tools can generate feasible routes, such as amination of oxazole intermediates or functionalization via cross-coupling reactions. Combining these predictions with experimental validation (e.g., testing top-ranked routes from the "Top-N result to add to graph" setting) accelerates discovery . Quantum chemical calculations (e.g., reaction path searches) further refine conditions, such as solvent polarity or catalyst selection, to improve efficiency .

Q. What methodologies are recommended for resolving contradictions between theoretical predictions (e.g., biological activity) and experimental assay data?

  • Methodological Answer : Systematic validation is critical:

  • Step 1 : Replicate assays under controlled conditions (e.g., pH, temperature) to rule out experimental variability.
  • Step 2 : Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based assays for activity confirmation).
  • Step 3 : Employ molecular docking studies to assess binding affinity discrepancies. For example, oxadiazole derivatives with unexpected low activity in vitro were reevaluated via docking simulations to identify steric clashes or solvation effects .
  • Step 4 : Adjust theoretical models using experimental data (e.g., refining force field parameters in computational studies) .

Q. How can factorial experimental design be applied to study substituent effects on the biological activity of this compound?

  • Methodological Answer : A 2ᵏ factorial design (where k = number of substituent variables) efficiently screens structural modifications:

  • Variables : Vary substituents on the oxazole ring (e.g., electron-withdrawing vs. donating groups) and the propan-2-amine chain (e.g., branching, stereochemistry).
  • Response Metrics : Measure biological activity (e.g., IC₅₀ in antimicrobial assays) and physicochemical properties (e.g., logP for solubility).
  • Analysis : Use ANOVA to identify significant interactions. For example, a study on pyridine-oxadiazole derivatives identified optimal substituent combinations by analyzing main effects and interactions .

Q. What strategies mitigate challenges in scaling up laboratory-scale synthesis for preclinical studies?

  • Methodological Answer :

  • Process Optimization : Transition from batch to flow chemistry for exothermic reactions (e.g., nitration or amination steps) to improve heat dissipation .
  • Purification : Replace recrystallization with column chromatography or membrane-based separation (e.g., nanofiltration) for higher throughput .
  • Byproduct Control : Use in-line analytics (e.g., PAT tools) to monitor impurities (e.g., nitro derivatives) and adjust feed rates in real-time .

Notes

  • Safety protocols (e.g., handling nitro intermediates) should follow guidelines in .
  • For structural analogs, refer to PubChem data and DSSTox identifiers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.